molecular formula C9H5F2NO B1416550 5-(3,5-Difluorophenyl)isoxazole CAS No. 874800-58-5

5-(3,5-Difluorophenyl)isoxazole

Cat. No. B1416550
M. Wt: 181.14 g/mol
InChI Key: CWLVCYQXHDKTOW-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)isoxazole is a unique chemical compound with the molecular formula C9H5F2NO. It has a molecular weight of 181.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of isoxazoles, including 5-(3,5-Difluorophenyl)isoxazole, often involves metal-free synthetic routes . One approach attempted the regioselective synthesis of 3,5-disubstituted isoxazoles under mild basic conditions (NaHCO3) at ambient temperature via the reaction of hydroxyimoyl halides and dipolarophile .


Molecular Structure Analysis

The molecular structure of 5-(3,5-Difluorophenyl)isoxazole can be represented by the SMILES string Fc1cc(F)cc(c1)-c2ccno2 . The InChI representation is 1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives have been studied extensively. For instance, isoxazole derivatives have been synthesized via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3,5-Difluorophenyl)isoxazole include a molecular weight of 181.14 . The compound’s SMILES string is Fc1cc(F)cc(c1)-c2ccno2 and its InChI representation is 1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H .

Scientific Research Applications

Anticancer Applications

Isoxazolines, including compounds like 5-(3,5-Difluorophenyl)isoxazole, have been extensively studied for their anticancer properties. These compounds are part of the azoles family, known for their nitrogen and oxygen-containing heterocycles, which are significant in medicinal chemistry. The focus has been on their presence in natural sources, isolation, and utilization as potential anticancer agents. Research has delved into the synthetic pathways to achieve these compounds, exploring their structural-activity relationships and how stereochemical aspects influence their anticancer activity. This body of work aims to provide insights that could accelerate the development of novel anticancer drugs (Kaur et al., 2014).

Dermatological Applications

Isoxazole derivatives, such as 5-(3,5-Difluorophenyl)isoxazole, have found applications in dermatology. One derivative, Leflunomide, an isoxazole derivative, has been identified as a disease-modifying antirheumatic drug and is being explored for its efficacy in treating various dermatological conditions. Although primarily known for its application in rheumatoid arthritis, recent studies have suggested its potential in addressing psoriasis, psoriatic arthritis, and other severe dermatologic conditions. This expanding application underscores the versatility of isoxazole compounds in medical treatment, warranting further evaluation for a broader range of dermatological diseases (Sehgal & Verma, 2013).

Synthetic Chemistry Applications

5-(3,5-Difluorophenyl)isoxazole and similar compounds have been instrumental as building blocks in synthetic chemistry, particularly for creating polyfunctionalized systems. Their unique chemical behavior, derived from the nitroisoxazolone motif, facilitates the synthesis of complex compounds. The versatility and distinct reactivity of these compounds compared to other functionalized isoxazolones have been highlighted, offering valuable synthetic tools and information for researchers in synthetic and medicinal chemistry. This research underscores the critical role of nitroisoxazolones in developing new materials and therapeutic agents not readily achievable by other methods (Nishiwaki, 2017).

Future Directions

Isoxazoles, including 5-(3,5-Difluorophenyl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the future directions of research on 5-(3,5-Difluorophenyl)isoxazole and similar compounds will likely continue to focus on their synthesis and potential applications in medicinal chemistry .

properties

IUPAC Name

5-(3,5-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVCYQXHDKTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654281
Record name 5-(3,5-Difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorophenyl)isoxazole

CAS RN

874800-58-5
Record name 5-(3,5-Difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874800-58-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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